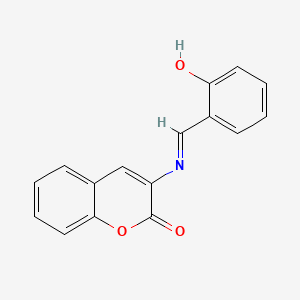

N-Salicylidene-3-aminocoumarin

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-[(2-hydroxyphenyl)methylideneamino]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-14-7-3-1-6-12(14)10-17-13-9-11-5-2-4-8-15(11)20-16(13)19/h1-10,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXAFCDYVZFKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)N=CC3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1473-60-5 | |

| Record name | N-Salicylidene-3-aminocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001473605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for N Salicylidene 3 Aminocoumarin and Its Derivatives

Classical Condensation Pathways

The foundational method for synthesizing N-Salicylidene-3-aminocoumarin involves the direct condensation of salicylaldehyde (B1680747) with 3-aminocoumarin (B156225). This reaction is a classic example of Schiff base formation, where the primary amine of 3-aminocoumarin reacts with the aldehyde group of salicylaldehyde.

Reaction of Salicylaldehyde with 3-Aminocoumarin

The standard procedure for this synthesis involves reacting equimolar amounts of 3-aminocoumarin and salicylaldehyde. The reaction is typically carried out in a polar protic solvent, such as methanol (B129727) or ethanol (B145695), under reflux conditions for a period of 4 to 6 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the product, this compound, often crystallizes upon cooling the reaction mixture and can be purified by recrystallization from a suitable solvent like hot ethanol. This method provides the target compound as yellow crystalline solids with high purity.

An alternative approach involves using acetic anhydride (B1165640) as both a solvent and a dehydrating agent. In this method, 3-aminocoumarin and salicylaldehyde are refluxed in acetic anhydride with a catalytic amount of sodium acetate, resulting in yields between 64% and 71%. The workup for this procedure involves treating the reaction mixture with hydrochloric acid to precipitate the product as its hydrochloride salt, which is then neutralized with ammonia.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing the synthesis of this compound focuses on several key parameters to maximize yield and purity. The choice of solvent is critical; polar protic solvents like ethanol are preferred as they facilitate the necessary proton transfer and stabilize reaction intermediates. In contrast, aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) have been found to be less effective.

Acid catalysis is a common strategy to enhance the reaction rate. The acidic environment protonates the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. Anhydrous conditions are also beneficial for driving the reaction towards completion by removing water, a byproduct of the condensation. Monitoring the reaction's progress via TLC or HPLC is essential to determine the optimal reaction time and prevent the formation of byproducts. Post-synthesis, purification through recrystallization or column chromatography is vital, with the choice of solvent polarity tailored to the compound's solubility.

Expedited and Green Chemistry Approaches

In recent years, more efficient and environmentally friendly methods have been developed for the synthesis of this compound and its derivatives. These approaches aim to reduce reaction times, minimize waste, and use less hazardous reagents.

Microwave-Assisted Syntheses

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of Schiff bases. Studies have shown that irradiating a mixture of 3-aminocoumarin and salicylaldehyde in ethanol at 100°C for just 20 minutes can achieve yields comparable to conventional heating methods (75–80%). This significant reduction in reaction time minimizes thermal degradation of the product and is particularly advantageous for scaling up production. nih.gov The use of microwave assistance aligns with the principles of green chemistry by improving energy efficiency. nih.gov

Catalyst-Mediated Procedures (e.g., Copper Catalysis)

Metal catalysis, particularly with copper, has been effectively employed in the synthesis of 3-aminocoumarin derivatives, which are precursors to this compound. thieme-connect.com A copper(I)-catalyzed reaction of ortho-hydroxy acetophenones or salicylaldehydes with isocyanoacetate and amines provides a versatile route to various aminocoumarin-based scaffolds. thieme-connect.com While this method focuses on the precursor, the principles of using transition metal catalysts to facilitate bond formation are relevant to the broader field of coumarin (B35378) chemistry. thieme-connect.comrsc.org For instance, metal complexes of this compound with cobalt, nickel, and copper have been synthesized, indicating the compound's ability to act as a chelating agent. nih.govbiocrick.com

Synthesis of Precursor 3-Aminocoumarin Derivatives

The availability of 3-aminocoumarin is a prerequisite for the synthesis of this compound. Several methods exist for the preparation of this key intermediate and its derivatives.

A common route to 3-aminocoumarin begins with the reaction of a salicylaldehyde derivative with N-acetylglycine. beilstein-journals.orgnih.gov This initial step, often carried out in acetic anhydride, yields a 3-acetamidocoumarin. beilstein-journals.orgnih.gov Subsequent hydrolysis of the acetamido group, typically using a strong acid like hydrochloric acid or sulfuric acid, furnishes the desired 3-aminocoumarin. beilstein-journals.orgresearchgate.net For example, hydrolysis with 50% HCl in ethanol at 100°C for one hour is an effective method. beilstein-journals.org

Another approach involves the reaction of salicylaldehyde with glycine. researchgate.net However, claims of a direct, one-step synthesis have been met with difficulty in replication. tandfonline.com A more reliable method involves the thermal conversion of ethyl N-2-hydroxyarylideneglycinates, which are prepared by condensing the appropriate salicylaldehyde with ethyl glycinate (B8599266) hydrochloride. tandfonline.com

The Knoevenagel condensation is another important reaction for synthesizing coumarin derivatives. nih.gov For instance, the reaction between salicylaldehyde and Meldrum's acid can produce coumarin-3-carboxylic acids, which can be further functionalized. nih.govresearchgate.net

More specialized methods have also been reported. For example, 3-aminocoumarin can be prepared by heating the magnesium chelates of salicylaldehyde with ethyl glycinate. tandfonline.comrsc.org Additionally, a copper(I)-catalyzed synthesis from ortho-hydroxy acetophenones or salicylaldehydes and isocyanoacetate offers a modern and efficient route. thieme-connect.com The reaction conditions for this method have been optimized, with other copper sources or bases leading to significantly lower yields. thieme-connect.com

A variety of substituted 3-aminocoumarins can be prepared by starting with the appropriately substituted salicylaldehyde. tandfonline.com For example, derivatives with bromo, nitro, methoxy, and hydroxyl groups have been synthesized using these methods. tandfonline.com

Below is a table summarizing various synthetic methods for 3-aminocoumarin.

| Starting Materials | Reagents & Conditions | Product | Yield | Reference |

| Salicylaldehyde, N-acetylglycine | Acetic anhydride, 110°C, 7h; then 50% HCl, ethanol, 100°C, 1h | 3-Aminocoumarin | Not specified | beilstein-journals.org |

| 2-Hydroxybenzaldehyde, 2-Acetamidoacetic acid | Piperidine, reflux | 3-Aminocoumarin | 17% | mdpi.com |

| Salicylaldehyde, N-acetylglycine | Acidic media, high temperatures | 3-Aminocoumarins | Generally low | thieme-connect.com |

| Salicylaldehyde derivatives, Ethyl glycinate hydrochloride | Diethyl ether, reflux; then thermal decomposition at 150-170°C | Substituted 3-aminocoumarins | Good | tandfonline.com |

| 3-Acetamidocoumarins | 70% H₂SO₄, 15 minutes | 3-Aminocoumarin | Quantitative | researchgate.net |

| Salicylaldehyde derivatives, Benzoylglycine | Piperidine, microwave irradiation; then acid hydrolysis | Substituted 3-aminocoumarins | Not specified | researchgate.net |

| 3-Acetylaminocoumarin | Concentrated HCl, ethanol, reflux 2h | 3-Aminocoumarin | 70% | pen2print.org |

Advanced Spectroscopic and Structural Elucidation of N Salicylidene 3 Aminocoumarin

Vibrational Spectroscopic Characterization

Vibrational spectroscopy is a cornerstone in the structural analysis of N-Salicylidene-3-aminocoumarin, offering direct insights into the various functional moieties present in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups within this compound by measuring the absorption of infrared radiation, which induces molecular vibrations.

The FT-IR spectrum of this compound displays a series of characteristic absorption bands that confirm its structure. A prominent band appearing in the range of 1600–1626 cm⁻¹ is indicative of the C=N (imine) stretching vibration, a definitive feature of the Schiff base linkage formed between salicylaldehyde (B1680747) and 3-aminocoumarin (B156225). researchgate.net The presence of the hydroxyl (-OH) group from the salicylaldehyde moiety is confirmed by a broad absorption peak observed between 3200 and 3400 cm⁻¹.

Furthermore, the spectrum reveals other significant vibrations. Aromatic C-H stretching can be observed around 2923-2924 cm⁻¹, while the aliphatic C-H stretching appears near 2853-2854 cm⁻¹. researchgate.net The stretching vibration of the C=O (carbonyl) group within the coumarin (B35378) ring is typically found at approximately 1700 cm⁻¹. Aromatic C=C stretching vibrations are evident around 1454 cm⁻¹, and the C-O stretching vibration is indicated by a peak near 1297 cm⁻¹. researchgate.net

Interactive Data Table: FT-IR Spectral Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| O-H Stretch | 3200-3400 | |

| Aromatic C-H Stretch | 2923-2924 | researchgate.net |

| Aliphatic C-H Stretch | 2853-2854 | researchgate.net |

| C=O Stretch (Coumarin) | ~1700 | |

| C=N Stretch (Imine) | 1600-1626 | researchgate.net |

| Aromatic C=C Stretch | 1454 | researchgate.net |

| C-O Stretch | 1297 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the hydrogen and carbon framework of this compound, confirming the connectivity of atoms and providing insights into their chemical environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the various types of protons and their neighboring environments in a molecule. In the ¹H NMR spectrum of this compound, a characteristic singlet appears in the downfield region, between δ 8.5 and 9.0 ppm, which is assigned to the imine proton (-CH=N-). The aromatic protons of both the coumarin and salicylaldehyde rings resonate in the range of δ 6.5–8.0 ppm. The broad singlet corresponding to the hydroxyl (-OH) proton of the salicylaldehyde group is observed at a significantly deshielded chemical shift of approximately δ 16.44 ppm, indicating strong intramolecular hydrogen bonding.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Imine Proton (-CH=N-) | 8.5-9.0 | Singlet | |

| Aromatic Protons | 6.5-8.0 | Multiplet | |

| Hydroxyl Proton (-OH) | ~16.44 | Broad Singlet | researchgate.net |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a single peak for each chemically non-equivalent carbon atom. wikipedia.org

The ¹³C NMR spectrum of this compound exhibits a wide range of chemical shifts. oregonstate.edu Carbons in aromatic and alkene environments typically resonate between 120-170 ppm. oregonstate.edu The carbonyl carbon of the coumarin lactone is expected to be significantly downfield, generally in the range of 165-190 ppm. oregonstate.edu The imine carbon (-C=N) also shows a characteristic chemical shift. The chemical shifts of the various carbon atoms are influenced by their local electronic environment and the presence of neighboring functional groups.

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges

| Carbon Environment | Chemical Shift Range (δ, ppm) | Reference |

| Alkane (C-C) | 10-50 | oregonstate.edu |

| Amine (C-N) | 30-65 | |

| Ether/Alcohol (C-O) | 50-90 | oregonstate.edu |

| Alkyne (C≡C) | 70-110 | oregonstate.edu |

| Alkene (C=C) | 120-160 | oregonstate.edu |

| Aromatic (Ar-C) | 125-170 | oregonstate.edu |

| Carboxylic Acid/Ester/Amide (C=O) | 165-190 | oregonstate.edu |

| Aldehyde/Ketone (C=O) | >200 | oregonstate.edu |

Mass Spectrometric Techniques for Molecular Confirmation

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of moderately polar and thermally labile molecules like this compound. nih.govecut.edu.cn In ESI-MS, ions are generated from a solution by creating a fine spray of charged droplets. nih.gov This method typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺, [M+K]⁺), which allows for the direct determination of the molecular mass of the analyte. nih.gov For this compound, with a molecular formula of C₁₆H₁₁NO₃ and a molecular weight of 265.26 g/mol , the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule at an m/z of approximately 266.27. The observation of this peak provides strong evidence for the successful synthesis and confirmation of the molecular identity of the compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful technique for the analysis of a wide range of molecules, including organic compounds and metal complexes. mdpi.com This method allows for the rapid identification of microorganisms and the characterization of various compounds. mdpi.complos.org For this compound and its derivatives, MALDI-TOF-MS provides crucial information about their molecular weight and structure. researchgate.net

The application of MALDI-TOF-MS has been shown to enhance the signal intensities of peptides when labeled with coumarin derivatives. nih.gov This enhancement is particularly notable for hydrophilic peptides when using specific matrixes. nih.gov The technique has been successfully used to characterize metal complexes of Schiff bases derived from 3-aminocoumarin, confirming the formation of the desired products. researchgate.net

| Application of MALDI-TOF-MS | Findings | References |

| Peptide Analysis | Labeling with coumarin derivatives can enhance peptide peak intensities, sometimes over 40-fold. | nih.gov |

| Characterization of Metal Complexes | Confirms the structure and molecular weight of newly synthesized metal complexes of 3-aminocoumarin Schiff bases. | researchgate.net |

| General Identification | A reliable high-throughput technology for identifying and analyzing proteins and microorganisms. | plos.org |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption spectra of this compound and its derivatives are characterized by distinct bands in the ultraviolet-visible region. These absorptions are attributed to π→π* and n→π* electronic transitions within the molecule. The salicylidene group significantly influences the photophysical properties, leading to strong absorption in the visible range. The conjugation within the molecule plays a crucial role in its absorption characteristics.

In a study of 7-aminocoumarin (B16596) dyes, it was found that interactions with the surrounding environment, such as the silanol (B1196071) groups on a silica (B1680970) surface, can strengthen upon photoexcitation and cause a red-shift in the absorption spectra. acs.org The UV-Vis spectra of metal complexes of this compound show shifts in the absorption bands compared to the free ligand, indicating complex formation. biocrick.com For instance, the complexation of 3-aminocoumarin with various metal ions leads to shifts to either shorter or longer wavelengths. mdpi.com

| Compound/Complex | Absorption Maxima (λmax) | Transition | References |

| This compound | ~400 nm | π→π | |

| 3-Aminocoumarin | 239 nm, 289 nm | π→π, n→π* | mdpi.com |

| Metal Complexes of 3-Aminocoumarin | Shifted bands compared to free ligand | Ligand-to-metal charge transfer or d-d transitions | mdpi.com |

Fluorescence Emission Properties and Photophysical Behavior

This compound exhibits interesting fluorescence properties, which are influenced by its molecular structure and environment. The presence of the salicylidene group leads to an emission at around 500 nm, which is red-shifted compared to that of 3-aminocoumarin. This shift is due to the extended conjugation in the molecule. The fluorescence quantum yield of this compound derivatives is generally higher than that of non-conjugated analogues.

The photophysical behavior of these compounds, including their fluorescence, can be affected by co-crystallization and solvent polarity. mdpi.com For example, some derivatives exhibit solvent-dependent emission shifts, a phenomenon known as solvatochromism. The fluorescence of metal complexes of this compound can be quenched or enhanced depending on the metal ion. For instance, a Co(III) complex was found to be fluorescence quenched. researchgate.net

| Compound/Complex | Emission Maxima (λem) | Key Photophysical Behavior | References |

| This compound | ~500 nm | Red-shifted emission due to extended conjugation. | |

| 7-Methoxy-3-(salicylideneamino)coumarin | - | Higher fluorescence quantum yield than the unsubstituted analogue. | nie.edu.sg |

| Metal Complexes | Varies | Fluorescence can be quenched or enhanced upon complexation. | researchgate.net |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wustl.edu This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound. wustl.edu

The crystal structure of several coumarin derivatives, including those related to this compound, has been determined using this technique. researchgate.netnie.edu.sgiucr.org For example, the crystal structure of 7-methoxy-3-(salicylideneamino)coumarin revealed a planar molecule with specific intermolecular C—H⋯O interactions. iucr.org Such analyses have also been used to confirm the geometry of metal complexes of 3-aminocoumarin Schiff bases, often revealing octahedral or tetrahedral coordination environments. researchgate.netresearchgate.net

| Compound | Crystal System | Space Group | Key Structural Features | References |

| 7-Methoxy-3-(salicylideneamino)coumarin | Monoclinic | P2₁/n | Planar molecule with C—H⋯O interactions. | iucr.org |

| Ni(II) complex of a 3-aminocoumarin Schiff base | - | - | Determined to have a specific coordination geometry. | researchgate.net |

| Cu(II) complex of a 3-aminocoumarin Schiff base | - | - | Determined to have a specific coordination geometry. | researchgate.net |

Thermal Analysis Methods (e.g., TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of materials. srce.hrsrce.hr TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material. mdpi.com

These methods have been applied to this compound and its metal complexes to understand their thermal behavior. researchgate.netscribd.com For instance, the thermal analysis of metal complexes of coumarin derivatives can confirm their composition, such as the number of water molecules in the coordination sphere. srce.hrnih.gov The TGA of pristine TiO₂ and dye-sensitized TiO₂ for photocatalytic synthesis of coumarin derivatives showed distinct weight loss stages corresponding to the loss of adsorbed water and thermal dissociation of hydroxyl groups. mdpi.com

| Compound/Material | Decomposition Temperature Range | Observations | References |

| Neodymium(III)-acenocoumarol complex | ~105 °C and up to ~220 °C | Endothermic peak and steady mass loss corresponding to water elimination. | srce.hr |

| Pristine TiO₂ | 45–500 °C | Two-stage weight loss due to adsorbed water and hydroxyl group dissociation. | mdpi.com |

| Metal complexes of this compound | Varies | Provides information on thermal stability and composition. | researchgate.netscribd.com |

Magnetic Data for Electronic Structure of Metal Complexes

Magnetic susceptibility measurements provide valuable information about the electronic structure of metal complexes, particularly the number of unpaired electrons and the geometry of the complex. du.edu.eg This data is crucial for determining the spin state (high-spin or low-spin) of the metal center. du.edu.eg

For metal complexes of this compound, magnetic data has been used to propose their geometry. biocrick.comscribd.comresearchgate.net For example, the magnetic moments of Co(II), Ni(II), and Cu(II) complexes have been used to suggest an octahedral geometry. biocrick.com The magnetic moment of a Ni(II) complex of 3-aminocoumarin was found to be consistent with an octahedral field, while that of a Cu(II) complex also suggested an octahedral structure. mdpi.com

| Metal Complex | Magnetic Moment (B.M.) | Proposed Geometry | References |

| Co(II) complex of this compound | - | Octahedral | biocrick.com |

| Ni(II) complex of this compound | - | Octahedral | biocrick.com |

| Cu(II) complex of this compound | - | Octahedral | biocrick.com |

| Cr(III) complex of 3-aminocoumarin | 4.1 | High-spin octahedral | mdpi.com |

| Ni(II) complex of 3-aminocoumarin | 2.6 | Octahedral | mdpi.com |

| Cu(II) complex of 3-aminocoumarin | 1.6 | Octahedral | mdpi.com |

Coordination Chemistry of N Salicylidene 3 Aminocoumarin with Metal Ions

Ligand Design and Chelating Capabilities of N-Salicylidene-3-aminocoumarin

This compound is a notable ligand due to the presence of multiple donor atoms that can coordinate with a central metal ion. Its structure, featuring a coumarin (B35378) core linked to a salicylaldehyde (B1680747) moiety via an imine bond, provides a framework for effective chelation.

Donor Atom Identification and Chelation Modes (e.g., ONO, ON)

The chelating behavior of this compound is primarily attributed to the oxygen and nitrogen atoms within its structure. Specifically, the phenolic oxygen, the imine nitrogen, and the carbonyl oxygen of the coumarin moiety are the key donor sites. This arrangement allows for different coordination modes, influencing the geometry and stability of the resulting metal complexes.

Research has shown that this compound can act as a monobasic tridentate ligand with an ONO donor sequence. scribd.com In this mode, it coordinates to metal ions through the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen. This tridentate chelation is observed in complexes with Co(II), Ni(II), and Cu(II). scribd.comresearchgate.net

Alternatively, the ligand can exhibit bidentate coordination through an ON donor set, involving the phenolic oxygen and the imine nitrogen. scribd.comresearchgate.net This mode has been observed in complexes with Fe(III), where the ligand can act as both an ON and an ONO donor. scribd.comresearchgate.net The flexibility in coordination modes allows this compound to form stable complexes with a variety of metal ions. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the Schiff base with a metal salt in a suitable solvent, often under reflux. researchgate.net The resulting complexes are then characterized using various analytical and spectroscopic techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Fe(III), Cr(III), Zn(II))

A range of transition metal complexes of this compound have been synthesized and studied. These include complexes with Co(II), Ni(II), Cu(II), Fe(III), Cr(III), and Zn(II). scribd.comresearchgate.netresearchgate.netmdpi.com The nature of the metal ion plays a crucial role in determining the stoichiometry and geometry of the final complex. For instance, with Co(II), Ni(II), and Cu(II), the ligand typically behaves as a monobasic ONO donor. scribd.comresearchgate.net In the case of Fe(III), it can act as either an ON or an ONO donor. scribd.comresearchgate.net Studies have also reported the synthesis of Cr(III), Ni(II), and Cu(II) complexes with 3-aminocoumarin (B156225) itself, which acts as a bidentate ligand. mdpi.com

Stoichiometry and Proposed Geometries of Metal-Ligand Adducts (e.g., Octahedral)

The stoichiometry of the metal complexes of this compound is often found to be of the ML2 type, where M is the metal ion and L is the ligand. jchps.com Based on analytical data, magnetic susceptibility measurements, and spectral studies, an octahedral geometry is commonly proposed for these complexes. scribd.comresearchgate.netmdpi.comjchps.com

For example, complexes of Co(II), Ni(II), Cu(II), and Fe(III) with this compound have all been proposed to have an octahedral geometry. scribd.comresearchgate.net Similarly, Cr(III), Ni(II), and Cu(II) complexes with 3-aminocoumarin also exhibit octahedral structures. mdpi.com In some instances, single-crystal X-ray diffraction studies have confirmed the distorted octahedral geometry around the metal center. researchgate.net

Spectroscopic Investigations of Metal Complexes

Spectroscopic techniques such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are instrumental in elucidating the coordination behavior of this compound and the structural details of its metal complexes.

Shifts in IR and UV-Vis Spectra Upon Complexation

Upon complexation with metal ions, characteristic shifts are observed in the IR and UV-Vis spectra of this compound, providing evidence of coordination.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows a characteristic band for the imine (C=N) group in the range of 1600–1620 cm⁻¹. Upon complexation, this band typically shifts, indicating the coordination of the azomethine nitrogen to the metal ion. academicjournals.org A broad peak corresponding to the phenolic hydroxyl group (OH) is observed at 3200–3400 cm⁻¹ in the free ligand, which often disappears or shifts upon deprotonation and coordination to the metal ion. Furthermore, a negative shift in the carbonyl (C=O) stretching frequency of the coumarin moiety indicates its involvement in coordination. mdpi.com The appearance of new bands in the far-IR region can be assigned to M-O and M-N vibrations, further confirming complex formation. researchgate.net

Molar Conductance Data for Electrolyte Behavior

The electrolyte behavior of metal complexes of this compound in solution is a key indicator of their chemical structure. Molar conductance (ΛM) measurements in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) help determine whether the anions of the metal salt are coordinated to the central metal ion or exist as free counter-ions in the solution. Low molar conductance values typically suggest that the anions are part of the coordination sphere, and the complex behaves as a non-electrolyte. Conversely, high molar conductance values indicate that the complex dissociates into ions, behaving as an electrolyte.

Research on the metal complexes of this compound has consistently shown them to be non-electrolytes. researchgate.netscribd.com Studies involving divalent cobalt (Co(II)), nickel (Ni(II)), and copper (Cu(II)) have reported that the resulting chelates exhibit very low molar conductivity, confirming their non-electrolytic nature. researchgate.net This implies that the chloride or other anions are directly bonded to the metal ion within the coordination sphere, resulting in a neutral complex.

For instance, trinuclear Schiff base complexes derived from 3-aminocoumarin, when dissolved in DMF, show molar conductivity values in the range of 12.54–19.10 Ω⁻¹ cm² mol⁻¹. ijitee.org These values are characteristic of non-electrolytes, indicating that the chloride ions are located within the coordination sphere. ijitee.org Similarly, a specific cobalt(II) Schiff base complex was found to have a molar conductance of 4.6 Ω⁻¹ cm² mol⁻¹ in a 10⁻³M DMF solution, which is also indicative of a non-electrolyte. ajol.info In contrast, some complexes with a 1:1 metal-to-ligand ratio have shown higher values (122-128 Ω⁻¹ cm² mol⁻¹), suggesting they behave as electrolytes. ajol.info

The table below summarizes representative molar conductance data for Schiff base complexes related to this compound.

Table 1: Molar Conductance of Representative Metal Schiff Base Complexes

| Complex Type | Solvent | Molar Conductance (ΛM) in Ω⁻¹ cm² mol⁻¹ | Electrolyte Behavior | Reference |

|---|---|---|---|---|

| Co(II), Ni(II), Cu(II) complexes of this compound | - | Low values (not specified) | Non-electrolyte | researchgate.net |

| Trinuclear Schiff Base Complexes (Cu, Ni, Mn, Zn, Cr) | DMF | 12.54 – 19.10 | Non-electrolyte | ijitee.org |

Stability and Coordination Dynamics of this compound Metal Chelates

The chelate effect, which describes the enhanced stability of complexes containing multidentate ligands compared to those with unidentate ligands, plays a significant role in the stability of this compound metal chelates. chemguide.co.uk The ligand typically coordinates to metal ions such as Co(II), Ni(II), and Cu(II) as a monobasic ONO donor. scribd.com This tridentate coordination leads to the formation of stable chelate rings.

Quantitative data on the stability of these specific complexes is limited in the available literature, but related studies provide valuable insights. For example, a study on a cobalt(II) complex with a similar Schiff base reported a very high stability constant of 3.1 x 10¹¹ and a Gibbs free energy (ΔG) of -64.15 kJ/mol, indicating that the complex is very stable and its formation is a spontaneous process. ajol.info

Furthermore, theoretical studies using Density Functional Theory (DFT) on complexes of the parent ligand, 3-aminocoumarin, have been used to predict the relative stability of its metal chelates. nih.govmdpi.com These studies calculated the total energy for Cr(III), Ni(II), and Cu(II) complexes and found that the copper complex was the most stable. nih.govmdpi.com The stability order was determined to be: Cu(II) > Ni(II) > Cr(III). mdpi.com This trend is common in many metal complexes and is often explained by the Irving-Williams series.

The table below presents available stability data for related metal Schiff base complexes.

Table 2: Stability Data for Representative Metal Schiff Base Complexes

| Metal Ion | Complex Type | Stability Data | Method | Reference |

|---|---|---|---|---|

| Co(II) | Schiff Base Complex | Stability Constant (K) = 3.1 x 10¹¹; ΔG = -64.15 kJ/mol | Potentiometry | ajol.info |

| Cu(II) | 3-Aminocoumarin Complex | Most Stable | DFT Calculation | nih.govmdpi.com |

| Ni(II) | 3-Aminocoumarin Complex | Intermediate Stability | DFT Calculation | mdpi.com |

Advanced Applications of N Salicylidene 3 Aminocoumarin and Its Metal Complexes

Fluorescent Chemosensing and Biosensing Applications

The photophysical properties of N-Salicylidene-3-aminocoumarin, such as strong fluorescence emission and high photostability, make it an excellent platform for designing fluorescent chemosensors. sci-hub.se These sensors are utilized for the detection of various ions and have applications in molecular recognition and imaging. sci-hub.sedoi.org The coumarin (B35378) scaffold's flexible and biocompatible nature further enhances its utility in these domains. sci-hub.se

This compound and its derivatives exhibit significant potential in the selective detection of metal cations. The presence of the phenolic hydroxyl (-OH) group and the azomethine (-CH=N-) nitrogen atom creates a specific binding pocket that can coordinate with metal ions. scielo.br This interaction leads to measurable changes in the compound's photophysical properties, enabling the detection of ions like aluminum (Al³⁺) and copper (Cu²⁺).

The interaction with Aluminum (Al³⁺) often results in a significant fluorescence enhancement, a "turn-on" response. rsc.orgresearchgate.net For instance, a related salicylidene-coumarin sensor was found to bind with Al³⁺ in a 1:1 stoichiometry, leading to a 25-fold increase in fluorescence intensity. rsc.orgresearchgate.net This high selectivity and sensitivity are crucial, as excessive Al³⁺ exposure is linked to neurological health issues. researchgate.net

Conversely, the detection of Copper (Cu²⁺) by salicylidene-coumarin probes frequently proceeds via a fluorescence quenching or "turn-off" mechanism. researchgate.netrsc.org A coumarin-salicylidene Schiff base probe demonstrated the ability to selectively discriminate Cu²⁺ ions from a range of other interfering metal ions in an aqueous medium. researchgate.net The probe, which exhibits aggregation-induced emission (AIE), showed a fluorescence detection limit for Cu²⁺ as low as 24 nM. researchgate.net

Table 1: Sensing Characteristics of Salicylidene-Coumarin Probes for Metal Cations

| Target Ion | Sensing Mechanism | Fluorescence Response | Limit of Detection (LOD) | Stoichiometry (Ligand:Ion) | Reference |

|---|---|---|---|---|---|

| Al³⁺ | CHEF, ESIPT | Turn-on (25-fold enhancement) | 0.39 µM | 1:1 | rsc.orgresearchgate.netresearchgate.net |

| Cu²⁺ | CHEQ | Turn-off | 24 nM | 1:1 | researchgate.netresearchgate.net |

The detection of metal cations by this compound is primarily governed by two key mechanisms: Chelation-Enhanced Fluorescence (CHEF) and Chelation-Enhanced Quenching (CHEQ).

Chelation-Enhanced Fluorescence (CHEF) is the principle behind the "turn-on" sensing of ions like Al³⁺. rsc.org In its free state, the this compound molecule may have its fluorescence suppressed by processes such as photoinduced electron transfer (PET) or the isomerization of the C=N bond, which provide non-radiative decay pathways for the excited state. scielo.br Upon chelation with a metal ion like Al³⁺, the molecule's structure becomes more rigid. acs.org This rigidity inhibits the non-radiative decay processes, closing these channels and forcing the molecule to release its energy radiatively, thus significantly enhancing the fluorescence intensity. rsc.orgmdpi-res.com

Chelation-Enhanced Quenching (CHEQ) is often observed in the presence of paramagnetic metal ions like Cu²⁺. researchgate.netrsc.org When the this compound ligand binds to Cu²⁺, the paramagnetic nature of the ion promotes intersystem crossing to the triplet state, which is a non-radiative pathway. This efficient quenching of the excited singlet state leads to a decrease or complete turning "off" of the fluorescence signal. researchgate.netntu.edu.tw

The Excited-State Intramolecular Proton Transfer (ESIPT) mechanism is another critical process that influences the fluorescence behavior of this compound, particularly in metal ion sensing. nih.gov The molecule possesses a phenolic proton that can be transferred to the imine nitrogen in the excited state. nih.gov

In the absence of a metal ion, the molecule can freely rotate around the imine bond, which can interfere with the ESIPT process and lead to low fluorescence. acs.org However, upon coordination with a metal ion such as Al³⁺, the ligand's conformation is locked into a more planar and rigid structure. scielo.bracs.org This structural stiffening suppresses the rotational freedom, thereby facilitating the ESIPT process. acs.org The ESIPT leads to the formation of a keto-tautomer in the excited state, which is often highly fluorescent and emits light at a longer wavelength (a large Stokes shift), contributing to the "turn-on" signal observed upon metal detection. nih.gov

Beyond metal cations, coumarin-based Schiff bases like this compound are effective in sensing anions, with cyanide (CN⁻) being a prominent target due to its high toxicity. doi.org The sensing can occur through several mechanisms, including nucleophilic attack, which disrupts the electronic structure of the probe and results in a distinct optical response. doi.orgrsc.org For example, a probe featuring a coumarin and imidazole (B134444) moiety demonstrated sensitivity towards CN⁻ through a Michael-type nucleophilic addition reaction with the lactone ring of the coumarin. rsc.org

The detection of cyanide by this compound can proceed via two primary pathways: nucleophilic addition and metal displacement.

Nucleophilic Addition: The cyanide ion is a potent nucleophile that can attack electrophilic centers within the sensor molecule. youtube.com One possible site of attack is the electrophilic imine carbon of the -C=N- bond. uoc.ac.in This addition disrupts the π-conjugation of the system, leading to a blue shift in the absorption and fluorescence spectra. sci-hub.se Another pathway involves the Michael-type addition of CN⁻ to the electrophilic C4 position of the coumarin's α,β-unsaturated lactone ring, which also breaks the conjugation and alters the photophysical properties. rsc.org

Displacement Mechanism: This is an indirect detection method that provides a "turn-on" fluorescence response. First, a complex is formed between the this compound ligand and a quenching metal ion, such as Cu²⁺. The fluorescence of the ligand is initially "off" due to the CHEQ effect. rsc.org Cyanide has a very high affinity for copper. When CN⁻ is introduced to the solution, it preferentially binds to the Cu²⁺ ion, displacing the this compound ligand. doi.orgrsc.org The release of the free ligand restores its original fluorescence, resulting in a "turn-on" signal that indicates the presence of cyanide. rsc.org

Table 2: Mechanistic Pathways for Cyanide (CN⁻) Detection

| Mechanism | Description | Optical Response |

|---|---|---|

| Nucleophilic Addition | CN⁻ attacks the electrophilic imine or coumarin ring, disrupting π-conjugation. sci-hub.sersc.org | Blue shift in spectra; potential fluorescence enhancement or quenching depending on the specific structural change. sci-hub.se |

| Metal Displacement | CN⁻ displaces the ligand from a pre-formed, quenched metal complex (e.g., with Cu²⁺), restoring the ligand's fluorescence. rsc.org | "Turn-on" fluorescence. rsc.org |

The high selectivity and sensitivity of this compound-based sensors make them valuable tools for molecular recognition and bioimaging. sci-hub.sedoi.org The ability to generate a "turn-on" fluorescence response in the presence of specific ions like Al³⁺ allows for the visualization of these ions in biological systems. rsc.org

For instance, related coumarin-based Schiff bases have been successfully employed for the detection of intracellular Al³⁺ in human cancer cells under a fluorescence microscope. researchgate.netresearchgate.net The sensor, being cell-permeable, can enter the cell and, upon encountering Al³⁺, exhibits bright fluorescence, effectively mapping the ion's distribution. This capability is crucial for studying the biological roles and toxicological effects of such ions. researchgate.net Furthermore, the distinct "on" and "off" states generated by the addition of different chemical inputs (e.g., Al³⁺ and a chelator like EDTA) can be used to construct molecular logic gates, demonstrating the potential for creating advanced molecular-level computational devices. researchgate.net

Detection of Anions (e.g., Cyanide)

Catalytic Applications

The catalytic potential of this compound and its metal complexes is a growing area of research, with promising applications in both photoredox catalysis and traditional metal-complex-catalyzed organic transformations.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering green and mild reaction conditions. This compound is a promising candidate for such applications due to its favorable photophysical properties. The salicylidene group enhances these properties, making the compound valuable in photoredox catalysis.

The extended π-conjugation in this compound results in strong absorption at approximately 400 nm and emission around 500 nm, a red shift compared to its precursor, 3-aminocoumarin (B156225). This shift indicates a smaller energy gap, which is advantageous for photocatalysis. The potential of this compound in photoredox catalysis is highlighted by its enhanced redox activity. The salicylidene group helps to stabilize charge-transfer states, which in turn improves the efficiency of electron transfer processes.

One potential application is in the pinacol (B44631) coupling of aldehydes. In such reactions, this compound is expected to outperform simpler coumarins due to its balanced electron density and steric accessibility, leading to a broader substrate scope. While specific quantitative data on the efficiency of this compound in photoredox catalysis is still emerging, its photophysical properties suggest significant potential.

Table 1: Photophysical Properties of this compound and Related Compounds

| Compound Name | λabs (nm) | λem (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| This compound | 395–410 | 495–510 | 0.45–0.60 |

| 3-Aminocoumarin | 350–365 | 440–455 | 0.20–0.30 |

| 3-Bromo-7-diethylaminocoumarin | 370–385 | 460–475 | 0.30–0.40 |

Data sourced from representative values for comparative purposes.

Schiff base metal complexes are widely recognized for their catalytic activity in a variety of organic transformations. catalysis.blogunimelb.edu.aumdpi.com The chelation of metal ions by this compound can lead to stable and efficient catalysts. Metal complexes with cobalt (II), nickel (II), copper (II), and iron (III) have been synthesized using this compound as a chelating agent.

Research on related chiral Salen transition metal complexes, which share structural similarities with metal complexes of this compound, has demonstrated their effectiveness in asymmetric catalysis. nih.gov For instance, Cu(II) and Ni(II) Salen complexes have been successfully employed as catalysts in the phase transfer Cα-alkylation of Schiff bases of D,L-alanine esters. mdpi.comnih.gov

In these reactions, the introduction of a chlorine atom into the substrate was found to increase both the chemical yield and the asymmetric induction, with enantiomeric excesses (ee) reaching up to 98%. nih.gov The Cu(II) Salen complex, in particular, was found to be a highly effective catalyst for the asymmetric alkylation of alanine (B10760859) enolate, achieving high enantiomeric excess with a low catalyst loading. nih.gov These findings suggest that metal complexes of this compound could also exhibit significant catalytic activity and selectivity in similar organic transformations.

Table 2: Catalytic Performance of a Related Cu(II) Salen Complex in Asymmetric Alkylation

| Substrate | Alkylating Agent | Catalyst Loading (mol%) | Chemical Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| N-benzylidenealanine isopropyl ester | Benzyl bromide | 2 | 85 | 88 |

| N-benzylidenealanine isopropyl ester | Allyl bromide | 2 | 78 | 90 |

| N-benzylidenealanine isopropyl ester | Ethyl bromide | 2 | 72 | 75 |

Data from a study on a related Cu(II) Salen complex, indicative of the potential of this compound metal complexes. nih.gov

Contributions to Advanced Materials Science

The unique optical and electronic properties of this compound and its derivatives make them valuable components in the development of advanced materials, including those for non-linear optics, organic light-emitting diodes, and semiconductors.

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. mdpi.com Organic molecules with donor-π-acceptor architectures, like many coumarin derivatives, are known to exhibit significant NLO properties. mdpi.com The interaction of intense light with these materials can lead to a non-linear response in the polarization of the material, which is the basis of NLO phenomena. mdpi.com

The third-order nonlinear optical susceptibility (χ(3)) is a key parameter for materials used in all-optical switching devices. Studies on organometallic complexes with structural similarities to those of this compound, such as bis(8-hydroxyquinoline) copper (II) (Cuq2), have shown significant third-order NLO responses. mdpi.com The third-order hyperpolarizability (γtot) of Cuq2 was found to be substantially higher than that of related zinc and aluminum complexes. mdpi.com This enhancement is attributed to the interaction between the d-orbitals of the transition metal and the π-electron system of the ligand. mdpi.com

Furthermore, research on a related compound, 4-Methyl-7-(salicylideneamino) coumarin, has revealed first-order hyperpolarizability values that indicate promising NLO properties. researchgate.net These findings suggest that this compound and its metal complexes are strong candidates for further investigation as NLO materials.

Table 3: Comparative Third-Order Hyperpolarizability of Related Organometallic Complexes

| Compound | γtot (x 10⁻³⁶ esu) |

|---|---|

| Bis(8-Hydroxyquinoline) copper (II) (Cuq₂) | 8765 |

| Tris(8-Hydroxyquinoline) aluminum (Alq₃) | 359 |

| Bis(8-Hydroxyquinoline) zinc (Znq₂) | 57 |

Data for related organometallic complexes, indicating the potential NLO properties of this compound metal complexes. mdpi.com

Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology, and the development of new and efficient emitter materials is a key area of research. Coumarin derivatives are known for their excellent optical properties, including high quantum yields and thermal stability, making them suitable for use in OLEDs. mdpi.com

While direct studies on the application of this compound in OLEDs are limited, research on similar coumarin-based Schiff bases and other derivatives has shown their potential as emitter materials. For example, a blue-emitting material, 7-phenylamino-bis(4-methyl-coumarin), has been synthesized and investigated for its use in OLEDs. researchgate.net Devices fabricated with carbazole (B46965) and thienopyrroledione derivatives as emitting materials have demonstrated high luminance and current efficiencies. mdpi.com

OLEDs based on carbazole derivatives have achieved luminances of up to 4130 cd/m² and external quantum efficiencies (EQE) of up to 9.5% in the greenish-blue region. mdpi.com These results highlight the potential of designing and synthesizing new coumarin-based materials, such as this compound derivatives, for high-performance OLED applications.

Table 4: Performance of OLEDs with Related Emitting Materials

| Emitting Material Type | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) |

|---|---|---|---|

| Carbazole Derivative (CZ-1) | 4130 | 19.3 | ~9.5 |

| Carbazole Derivative (CZ-2) | 4104 | 20.2 | ~9.5 |

| Thienopyrroledione Derivative | 1729 | 4.5 | 1.5 |

Performance data for OLEDs using materials related to coumarin derivatives, suggesting the potential for this compound based emitters. mdpi.com

The study of the semiconducting properties of organic and organometallic compounds is crucial for their application in electronic devices. A UV-visible transmittance spectral study of 3-aminocoumarin based Schiff base complexes revealed their semiconducting nature, with band gap energies in the range of 1.57–2.24 eV. researchgate.net This range of band gap energies is promising for various semiconductor applications.

The supramolecular assembly of these molecules in the solid state is another important aspect that influences their material properties. The crystal structures of related 3-aminocoumarin Schiff bases and their complexes show that the molecules are stabilized by various intermolecular interactions, such as C-H···π, C-H···O, and π···π contacts. researchgate.net These interactions lead to the formation of well-ordered, three-dimensional self-assembled structures and infinite molecular layers. researchgate.net The ability to form such ordered assemblies is a key feature for the development of functional materials with tailored electronic and optical properties. The study of the supramolecular chemistry of this compound and its complexes is therefore essential for unlocking their full potential in materials science.

Table 5: Band Gap Energies of Related 3-Aminocoumarin Schiff Base Complexes

| Compound Type | Band Gap Energy (eV) |

|---|---|

| 3-Aminocoumarin Schiff Base Ligand (HL¹) | 2.24 |

| 3-Aminocoumarin Schiff Base Ligand (HL²) | 2.15 |

| Co(II) Complex | 1.89 |

| Ni(II) Complex | 1.95 |

| Zn(II) Complex | 2.01 |

| Cu(II) Complex | 1.57 |

Data from a study on related 3-aminocoumarin Schiff base complexes. researchgate.net

Mechanistic Biological Activity Studies of N Salicylidene 3 Aminocoumarin in Vitro Focus

In Vitro Antibacterial Activity Investigations

N-Salicylidene-3-aminocoumarin has demonstrated notable antibacterial properties in various in vitro studies. This activity is largely attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication and transcription. wikipedia.org By disrupting the ATP-dependent supercoiling of DNA, the compound effectively hinders bacterial growth and proliferation, ultimately leading to cell death.

The efficacy of this compound and its derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Studies have specifically highlighted its activity against common pathogens such as Staphylococcus aureus and Escherichia coli. nih.gov Research has shown that coumarin (B35378) derivatives, in general, exhibit good in vitro antibacterial activity. nih.gov Some studies have determined the Minimum Inhibitory Concentration (MIC) of this compound against these bacteria.

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 32 |

| Escherichia coli | Gram-negative | 64 |

Data sourced from in vitro studies.

The antibacterial action of this compound is evidenced by the formation of inhibition zones in agar (B569324) diffusion assays. Studies on similar coumarin compounds have reported inhibition zones against Staphylococcus aureus ranging from 14 mm to 32 mm, indicating significant antibacterial efficacy. The primary mechanism of action is the inhibition of bacterial gyrase, which is a type II topoisomerase. wikipedia.org This inhibition is competitive with ATP, targeting the GyrB subunit of the enzyme and preventing the supercoiling of DNA necessary for various cellular processes. wikipedia.org

In Vitro Cytotoxicity against Cancer Cell Lines

This compound and its analogs have been the subject of research for their potential cytotoxic effects on various cancer cell lines. lookchem.com Studies have shown promising results, particularly in the context of breast cancer cells. biocrick.com

Research has demonstrated that this compound can inhibit the proliferation of cancer cells. This inhibition is often linked to the induction of apoptosis, or programmed cell death. divyarasayan.org The cytotoxic effects have been observed in a concentration-dependent manner in several human-derived carcinoma cell lines. nih.gov

The anticancer activity of this compound is attributed to several molecular mechanisms. One key mechanism is the degradation of Heat shock protein 90 (Hsp90), a chaperone protein that is crucial for the stability and function of many proteins required for tumor cell proliferation and survival. biocrick.com By promoting the degradation of Hsp90, the compound can destabilize several of its client proteins that are key to cancer progression. biocrick.com

Furthermore, analogs of this compound have been shown to induce apoptosis through the activation of caspases, which are a family of proteases that play a central role in the execution of apoptosis. biocrick.com Specifically, the activation of caspases 7 and 8 has been noted. biocrick.com The activation of these caspases leads to the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair and cell death. biocrick.comnih.gov The cleavage of PARP by caspases is a well-established hallmark of apoptosis. nih.govnih.gov

Table 2: Molecular Mechanisms of this compound in Cancer Cells

| Molecular Target/Process | Effect |

|---|---|

| Hsp90 | Degradation biocrick.com |

| Caspases | Activation (e.g., Caspase-7, Caspase-8) biocrick.com |

| PARP | Cleavage biocrick.comnih.gov |

Based on in vitro studies on cancer cell lines.

Entomological Activity Studies

In addition to its antibacterial and anticancer properties, this compound has been investigated for its entomological activity. Metal complexes synthesized with this compound as a chelating agent have demonstrated insect-growth-regulating activity. biocrick.com Specifically, these complexes have been screened against the tobacco cutworm, Spodoptera litura, showing potential for antifeeding and insect-growth-regulating effects. biocrick.comresearchgate.net

Antifeeding and Insect-Growth-Regulating Activity (e.g., against Spodoptera litura)

This compound and its metal complexes have been evaluated for their antifeeding and insect-growth-regulating (IGR) activities against the agricultural pest Spodoptera litura, a polyphagous insect known for causing significant crop damage. nih.govscribd.comjournalspress.com While the parent compound, this compound, showed some activity, its metal complexes demonstrated more pronounced effects. nih.govscribd.com

In laboratory settings, the efficacy of these compounds is often assessed by treating leaf discs and observing the feeding behavior and developmental stages of the insect larvae. journalspress.com Studies involving metal complexes of this compound with cobalt(II), nickel(II), and copper(II) have shown that these complexes possess appreciable insect-growth-regulating activity. nih.govscribd.combiocrick.com This suggests that the chelation of the metal ion to the this compound ligand enhances its biological effect against Spodoptera litura. nih.govscribd.com

The IGR activity of these compounds disrupts the normal life cycle of the insect, which can include effects on larval growth, pupation, and adult emergence. The antifeeding properties deter the larvae from consuming treated plant material, leading to starvation and reduced crop damage. journalspress.com

**Table 1: Investigated Activities of this compound and its Metal Complexes against *Spodoptera litura***

| Compound/Complex | Investigated Activity | Observation | Reference |

|---|---|---|---|

| This compound | Antifeeding and Insect-Growth-Regulating | Baseline activity observed. | scribd.com |

| Cobalt(II) Complex | Antifeeding and Insect-Growth-Regulating | Appreciable insect-growth-regulating activity. | nih.govscribd.com |

| Nickel(II) Complex | Antifeeding and Insect-Growth-Regulating | Appreciable insect-growth-regulating activity. | nih.govscribd.com |

| Copper(II) Complex | Antifeeding and Insect-Growth-Regulating | Appreciable insect-growth-regulating activity. | nih.govscribd.com |

| Iron(III) Complex | Antifeeding and Insect-Growth-Regulating | Screened for activity. | nih.gov |

Proposed Modes of Action in Insect Biology

The precise mechanisms by which this compound and its derivatives exert their effects on insects are multifaceted. One of the primary proposed modes of action is the inhibition of crucial enzymes in the insect's biological systems. nih.gov For instance, the structural components of related compounds, such as the carbamate (B1207046) and amide groups, are known to interact with various enzymes. nih.gov

The introduction of a metal ion into the this compound structure can significantly alter its biological activity. scribd.com The stereochemistry and chemistry at the metal center of the complex are thought to play a vital role in its insecticidal effect. scribd.com This suggests that the complex may interfere with essential biochemical pathways in the insect that are dependent on metal ions or are susceptible to inhibition by the specific geometry of the complex.

Furthermore, aminocoumarin derivatives have been identified as having insect-growth regulatory effects. nih.gov This class of compounds can disrupt the hormonal balance and developmental processes in insects, leading to mortality or abnormal development. The mode of action is likely tied to the inhibition of enzymes essential for growth and metamorphosis.

Enzyme Inhibition Studies

The inhibitory potential of this compound and its analogs has been explored against several key enzymes, highlighting its potential for broader biological applications.

Myeloperoxidase (MPO) is a heme-containing enzyme primarily found in neutrophils, which catalyzes the formation of reactive oxygen species as part of the immune response. However, excessive MPO activity can contribute to oxidative stress and tissue damage in various inflammatory diseases. nih.govnih.gov Consequently, inhibitors of MPO are of significant interest.

While direct studies on this compound's MPO inhibition are not extensively detailed in the provided context, the broader class of coumarin derivatives has been investigated for such properties. The structural features of coumarins make them candidates for interacting with the active site of enzymes like MPO. For example, the investigational MPO inhibitor AZD4831 has shown promise in clinical trials for heart failure by reducing MPO activity. astrazeneca.com This highlights the therapeutic potential of targeting MPO.

Acetylcholinesterase (AChE): AChE is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the management of Alzheimer's disease. nih.gov Derivatives of 3-aminocoumarin (B156225) have been synthesized and evaluated for their AChE inhibitory activity. biocrick.comresearchgate.net For instance, a series of 3-amino-6,7-dimethoxycoumarins conjugated with an N-benzylpyridinium moiety demonstrated potent AChE inhibition, with some derivatives showing IC50 values in the nanomolar range. biocrick.com Molecular docking studies suggest that the coumarin portion can bind to the peripheral anionic site of AChE, while other parts of the molecule interact with the catalytic active site. biocrick.comnih.gov

Monoamine Oxidase (MAO): MAO is an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin (B10506) and dopamine. nih.gov MAO inhibitors are used in the treatment of depression and Parkinson's disease. nih.govmdpi.com Coumarin derivatives have been extensively studied as inhibitors of both MAO-A and MAO-B isoforms. nih.govmdpi.commdpi.com Studies on various 3-substituted coumarins, including 3-aminocoumarins, have shown significant inhibitory activity against MAO enzymes. mdpi.com The selectivity and potency of inhibition are highly dependent on the nature and position of the substituents on the coumarin ring. mdpi.commdpi.com

Table 2: Enzyme Inhibition by Coumarin Derivatives

| Enzyme | Type of Coumarin Derivative | Activity | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 3-amino-6,7-dimethoxycoumarin conjugates | Potent inhibition (nanomolar IC50 values). | biocrick.comresearchgate.net |

| Monoamine Oxidase (MAO) | 3-Arylcoumarins, 3-amidocoumarins, 3-aminocoumarins | Significant inhibitory activity against MAO-A and MAO-B. | nih.govmdpi.com |

Antioxidant and Free Radical Scavenging Capabilities (In Vitro)

This compound and related coumarin derivatives have demonstrated notable antioxidant and free radical scavenging properties in various in vitro assays. nih.govmdpi.com The antioxidant capacity of these compounds is often attributed to their chemical structure, which can donate hydrogen atoms or electrons to neutralize free radicals.

The free radical scavenging activity of metal complexes of 3-aminocoumarin has also been investigated, with some complexes showing encouraging antioxidant potential. biocrick.commdpi.com For example, a copper(II) complex of 3-aminocoumarin was found to be a superior antioxidant compared to the standard, ascorbic acid. nih.gov

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is a common method to evaluate the free radical scavenging ability of a compound. protocols.io The stable DPPH radical has a deep violet color, which fades to yellow upon reduction by an antioxidant. mdpi.comnih.gov Several studies have utilized the DPPH assay to quantify the antioxidant activity of coumarin derivatives. biocrick.commdpi.com The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. protocols.io

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS assay is another widely used method to assess antioxidant capacity. nrfhh.comresearchgate.net It involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. nih.govnih.gov In the presence of an antioxidant, the radical is scavenged, leading to a loss of color. nih.gov The antioxidant activity of coumarin derivatives has been confirmed through ABTS assays, further supporting their potential as free radical scavengers. nih.govnih.gov

Table 3: In Vitro Antioxidant Assays for Coumarin Derivatives

| Assay | Principle | Observation with Coumarin Derivatives | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Reduction of the stable DPPH radical, measured by a color change from violet to yellow. | Effective scavenging activity demonstrated by various coumarin derivatives and their metal complexes. | biocrick.commdpi.comnih.gov |

| ABTS Radical Scavenging | Scavenging of the ABTS radical cation (ABTS•+), measured by a color change from blue-green to colorless. | Confirmed antioxidant capacity of coumarin derivatives. | nih.govnrfhh.comnih.gov |

Molecular Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The biological activity of this compound and its derivatives is intrinsically linked to their ability to interact with crucial biological macromolecules. In vitro studies have focused on elucidating the nature of these interactions, particularly with DNA and specific proteins, revealing mechanisms that underpin their potential therapeutic effects. These interactions are often mediated by the compound's characteristic structural features, including the coumarin core, the imine linkage, and the salicylidene moiety, which allow for chelation and various non-covalent interactions.

DNA Interactions

This compound and its analogues are recognized for their significant interactions with DNA. A primary mechanism of action identified is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and transcription in bacteria. researchgate.net By disrupting the enzyme's function, these compounds can effectively halt bacterial proliferation.

Studies on structurally related Schiff base complexes provide further insight into the specific modes of DNA interaction. Research on trinuclear Schiff base complexes derived from 3-aminocoumarin demonstrated DNA cleavage activity, which was observed using gel electrophoresis. researchgate.netijitee.org This cleavage was found to be more efficient in the presence of an oxidizing agent like hydrogen peroxide. researchgate.netijitee.org

The binding mode of these compounds to DNA has been investigated using various spectroscopic techniques. Studies on Schiff base complexes, which share structural similarities with this compound, have explored different binding possibilities:

Intercalation: Some related mononuclear coordination complexes have been found to bind to calf-thymus DNA (CT-DNA) through an intercalative mode. researchgate.net This involves the insertion of the planar aromatic rings of the compound between the base pairs of the DNA double helix. This mode is often characterized by significant hypochromicity and a bathochromic shift in UV-Visible absorption spectra, as well as an increase in the viscosity of the DNA solution. nih.gov

Groove Binding: In contrast, other related metal complexes, such as an Al(III) Schiff base complex, have been shown to bind to the major groove of DNA in a non-intercalative manner. nih.gov This type of interaction is typically identified through techniques like circular dichroism and viscosity measurements, which show less pronounced changes compared to intercalation. nih.gov

The binding affinity of these related compounds to DNA has been quantified, with binding constants varying depending on the specific structure and conditions. For instance, a mononuclear Ni(II) complex with a related ligand showed a strong intercalative binding with a binding constant (K_b) of 5.1 × 10⁵ M⁻¹. researchgate.net An Al-salophen complex exhibited a lower binding constant, determined to be 1.82 x 10³ M⁻¹ in HEPES buffer. nih.gov

Protein Interactions

In addition to DNA, this compound analogues have been shown to interact with key cellular proteins, particularly those involved in cancer cell survival and proliferation. A significant target identified in vitro is Heat Shock Protein 90 (Hsp90). biocrick.com

Hsp90 is a molecular chaperone crucial for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer progression. biocrick.com By inhibiting Hsp90, this compound analogues can trigger the degradation of these client proteins. In vitro studies on human breast cancer cells have demonstrated that inhibition of Hsp90 by these compounds leads to the depletion of key signaling proteins, including:

Estrogen Receptor (ER) biocrick.com

HER2 (Human Epidermal Growth Factor Receptor 2) biocrick.com

Raf-1 biocrick.com

Cdk4 (Cyclin-dependent kinase 4) biocrick.com

The degradation of these proteins disrupts critical pathways involved in cell proliferation, survival, and angiogenesis, ultimately leading to the induction of apoptosis (programmed cell death). biocrick.com This apoptotic pathway is further evidenced by the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP).

Interactive Data Table: DNA Binding Properties of Related Schiff Base Complexes

The following table summarizes the experimentally determined DNA binding parameters for Schiff base complexes structurally related to this compound.

| Compound/Complex | DNA Type | Binding Mode | Binding Constant (K_b) M⁻¹ | Experimental Technique(s) | Reference |

| Ni(II) Schiff Base Complex | HS-DNA | Intercalation | 5.1 x 10⁵ | Spectroscopic Analysis | researchgate.net |

| Al-salophen Complex | Calf Thymus DNA | Major Groove Binding (Non-intercalative) | 1.82 x 10³ | Absorption Spectrophotometry, Fluorescence Spectroscopy, Viscosimetry | nih.gov |

Computational and Theoretical Investigations of N Salicylidene 3 Aminocoumarin

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study coumarin-based Schiff bases to complement and explain experimental findings.

DFT calculations are crucial for understanding the electronic characteristics of N-Salicylidene-3-aminocoumarin. These studies often involve the optimization of the molecule's ground-state geometry and analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. For this class of compounds, DFT-based methods like B3LYP with a 6-31G(d) basis set are commonly used to investigate charge distribution and the nature of the FMOs. ut.ac.ir

Molecular Electrostatic Potential (MEP) maps are also generated using DFT calculations. These maps illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.net In MEP maps, red areas indicate regions of negative potential (rich in electrons and prone to electrophilic attack), while blue areas represent positive potential (electron-poor and susceptible to nucleophilic attack). researchgate.net Such analyses, performed on closely related salicylidene-aminocoumarin structures, reveal the electrostatic properties that govern the molecule's interaction with receptors and other molecules. researchgate.netiphy.ac.cn Upon complexation with metal ions, the frontier molecular orbitals can undergo significant changes, which are also modeled using DFT. mdpi.com

Table 1: Common Parameters in DFT Analysis of Coumarin (B35378) Derivatives

| Parameter | Description | Typical Method/Basis Set | Reference |

| Geometry Optimization | Finding the lowest energy arrangement of atoms. | B3LYP / 6-311++G(d,p) | researchgate.net |

| HOMO/LUMO Analysis | Determining the energies of frontier molecular orbitals to assess reactivity and electronic transitions. | B3LYP / 6-31G(d) | ut.ac.ir |

| MEP Mapping | Visualizing the electrostatic potential to predict reactive sites. | HF / 6-31G(d,p), B3LYP / 6-31G(d,p) | researchgate.netiphy.ac.cn |

| Vibrational Frequencies | Calculating theoretical infrared spectra to compare with experimental data. | B3LYP / 6-311G(d,p) | researchgate.net |

Time-dependent DFT (TD-DFT) is a primary method for predicting the electronic absorption spectra (UV-Vis) of molecules like this compound. researchgate.net Studies on aminocoumarins have benchmarked various TD-DFT functionals to see how well they reproduce experimental spectra. acs.org It has been found that no single functional may perfectly predict both the exact absorption wavelength (band position) and the absorption intensity (band shape), but combinations, such as using PBE0 for vertical energies and ωB97X for vibronic couplings, can yield results that align well with experimental data. acs.org

Furthermore, DFT is employed to investigate reaction mechanisms at a molecular level. For instance, in the synthesis of related coumarin derivatives, DFT calculations have been used to justify the formation of specific products by analyzing the transition state energies of possible reaction pathways. ut.ac.ir This predictive power helps in understanding why certain reactions are favored over others and aids in the design of new synthetic routes. ut.ac.irresearchgate.net

This compound acts as an effective chelating agent for various metal ions. biocrick.comresearchgate.net DFT calculations are used to model the three-dimensional structures of these metal complexes and to evaluate their relative stabilities. researchgate.netbiocrick.com For divalent metal ions like Co(II), Ni(II), and Cu(II), and trivalent ions like Fe(III), the ligand typically coordinates through the phenolic oxygen, imine nitrogen, and coumarin carbonyl oxygen, acting as a monobasic ONO donor. researchgate.netresearchgate.net

Theoretical studies have consistently proposed an octahedral geometry for these complexes. researchgate.netbiocrick.comresearchgate.net By calculating the total energy of the optimized structures of different metal complexes, their thermodynamic stability can be compared. For this compound, DFT calculations have shown that its copper (II) complex is the most stable among several divalent metal complexes. researchgate.netbiocrick.commdpi.com

Table 2: DFT Findings on Metal Complexes of this compound

| Metal Ion | Proposed Geometry | Ligand Behavior | Stability Finding | Reference |

| Co(II) | Octahedral | Monobasic ONO donor | Less stable than Cu(II) complex | researchgate.netresearchgate.net |

| Ni(II) | Octahedral | Monobasic ONO donor | Less stable than Cu(II) complex | researchgate.netresearchgate.net |

| Cu(II) | Octahedral | Monobasic ONO donor | Calculated to be the most stable | researchgate.netbiocrick.commdpi.com |

| Fe(III) | Octahedral | ON and ONO donor | - | researchgate.netresearchgate.net |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. This technique provides insights into the conformational flexibility of this compound and its dynamic interactions with its environment.

MD simulations are particularly valuable for studying how this compound interacts with metal ions or biological macromolecules, such as proteins and DNA. researchgate.net For example, simulations can be set up to model the compound binding to the active site of a protein like bacterial gyrase. Key metrics such as the Root Mean Square Deviation (RMSD) are analyzed to assess the stability of the ligand-protein complex throughout the simulation. These studies can also help visualize the specific interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the complex. In some cases, molecular modeling has been used to investigate the key interactions between related coumarin-derived metal complexes and the kinase domain of proteins like PKB (Akt). researchgate.net

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the intricate mechanistic details of chemical reactions and understanding the electronic structure of molecules like this compound. These computational methods provide insights into reaction pathways, transition states, and the inherent properties of molecules that govern their reactivity and spectroscopic behavior.

The formation of this compound, a Schiff base, proceeds through the condensation reaction of 3-aminocoumarin (B156225) and salicylaldehyde (B1680747). Computational studies on similar Schiff base formations have utilized DFT to model the reaction mechanism, which typically involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration.

Theoretical investigations into the tautomerism of related salicylidene derivatives have been conducted to understand the equilibrium between the enol-imine and keto-amine forms. rsc.org Such studies are crucial for this compound as the position of the phenolic proton can significantly influence its electronic and photophysical properties. Molecular orbital calculations, including analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are instrumental in predicting the electronic transitions and reactivity of the molecule. ut.ac.ir

Furthermore, quantum chemical calculations are employed to analyze the vibrational spectra (IR and Raman) of coumarin derivatives, aiding in the assignment of experimental spectral bands to specific vibrational modes. The stability of metal complexes of this compound has also been investigated using DFT, demonstrating the utility of these methods in coordination chemistry. biocrick.com

Research Findings from Computational Studies